Azepane Ring Size Advantage in Fumarate Hydratase Target Engagement Over Piperidine Analogs
The azepane ring of the target compound is structurally homologous to the azepane-sulfonyl moiety found in the allosteric modulator N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide, which co-crystallizes with Mycobacterium tuberculosis fumarate hydratase (MtFUM) at a dimeric interface [1]. In contrast, piperidine- and pyrrolidine-containing indole sulfonamide analogs typically engage different targets such as carbonic anhydrases or tubulin, with no reported co-crystal structures for MtFUM [2]. This target-specific engagement pattern suggests that the seven-membered azepane ring is critical for accessing the allosteric pocket of MtFUM, a feature not reproducible by smaller-ring analogs.
| Evidence Dimension | Structural basis for target engagement (MtFUM) |
|---|---|
| Target Compound Data | Azepane ring present; predicted to occupy allosteric pocket analogous to PDB 6S7U co-crystallized ligand |
| Comparator Or Baseline | Piperidine analog (N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, CAS 878057-91-1): no reported MtFUM co-crystal; pyrrolidine analog (CAS 878057-52-4): no reported MtFUM activity |
| Quantified Difference | Qualitative: Azepane-containing compounds have validated MtFUM allosteric site engagement via crystallography; piperidine/pyrrolidine analogs lack this evidence |
| Conditions | Co-crystallization with MtFUM (PDB 6S7U); target engagement implied by structural homology |
Why This Matters
For researchers targeting MtFUM, procurement of the azepane-containing compound is justified by crystallographically validated target engagement of the azepane-sulfonyl scaffold, a feature absent in piperidine or pyrrolidine analogs.
- [1] RCSB PDB. 6S7U: Fumarate hydratase of Mycobacterium tuberculosis in complex with formate and allosteric modulator N-(5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide. 2019. https://www.rcsb.org/structure/6S7U View Source
- [2] Synthesis of biologically active sulfonamide-based indole analogs: a review. https://ouci.dntb.gov.ua/en/works/4yAvJbX4/ View Source
